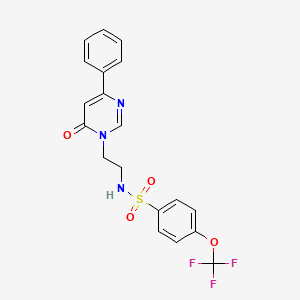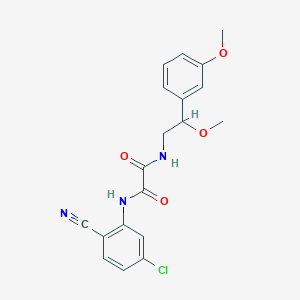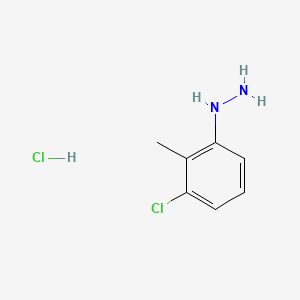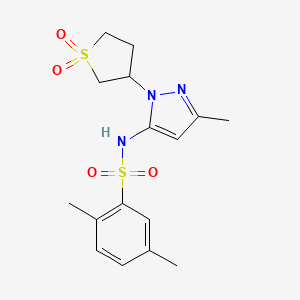
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities, particularly as enzyme inhibitors or potential pharmaceutical agents. The structure suggests the presence of a benzenesulfonamide moiety, which is a common feature in many drug-like molecules, and a pyrimidine ring, which is often found in compounds with various biological activities.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the coupling of a suitable benzenesulfonamide with a pyrimidine derivative. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the formation of a sulfonamide linkage between a phenylthiazole and a benzenesulfonamide group . Similarly, the synthesis of thiopyrimidine-benzenesulfonamide conjugates as carbonic anhydrase inhibitors also involves the creation of a sulfonamide bond between a thiopyrimidine moiety and a benzenesulfonamide group . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which can form hydrogen bonds and interact with biological targets. The pyrimidine ring in the compound is likely to contribute to its biological activity, as seen in the study of nanometric 4-(2,4-dihydroxy-5-formylphen-1-ylazo)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide complexes, where the pyrimidine interacts with metal ions . The trifluoromethoxy group in the compound could influence its electronic properties and bioavailability.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. For example, the formation of glycosyl triflates from thioglycosides using benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride demonstrates the reactivity of related sulfonamide compounds . The reactivity of the pyrimidine ring in the target compound could be similar to that observed in the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The presence of a trifluoromethoxy group could affect the compound's lipophilicity and electronic properties, as seen in the study of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, where the introduction of a fluorine atom increased COX-2 selectivity . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals intermolecular π-π interactions and hydrogen bonding, which could be relevant to the compound's solid-state properties .
Eigenschaften
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)29-15-6-8-16(9-7-15)30(27,28)24-10-11-25-13-23-17(12-18(25)26)14-4-2-1-3-5-14/h1-9,12-13,24H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQNGDCJWATHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2526047.png)
![6-Amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2526048.png)
![1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2526052.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2526054.png)
![2-[1-(2-Phenylhydrazinylidene)ethyl]pyridine](/img/structure/B2526056.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526058.png)
![rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine](/img/structure/B2526061.png)
![(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2526062.png)


![1-(2-Methoxypyridin-4-yl)-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B2526068.png)

